molecular formula C25H15N3O5 B11554191 2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine

2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine

Cat. No.: B11554191
M. Wt: 437.4 g/mol
InChI Key: FJAYYOBNIXPJNY-UHFFFAOYSA-N
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Description

(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes naphthalene, benzoxazole, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include aromatic aldehydes, amines, and nitro compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H15N3O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C25H15N3O5/c29-28(30)21-12-24-23(31-14-32-24)10-18(21)13-26-19-7-8-20-22(11-19)33-25(27-20)17-6-5-15-3-1-2-4-16(15)9-17/h1-13H,14H2

InChI Key

FJAYYOBNIXPJNY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC6=CC=CC=C6C=C5)[N+](=O)[O-]

Origin of Product

United States

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